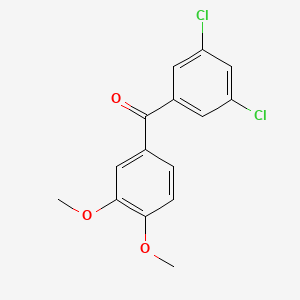

3,5-Dichloro-3',4'-dimethoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

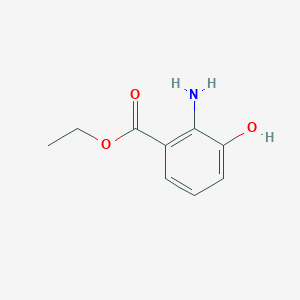

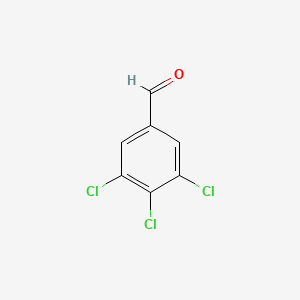

3,5-Dichloro-3',4'-dimethoxybenzophenone is a chemical compound related to the family of benzophenones, which are typically characterized by a pair of phenyl rings linked by a carbonyl group. This particular compound is a dihydroxylated metabolite of 3,4-dichlorobiphenyl and is distinguished by the presence of two chlorine atoms and two methoxy groups on its benzene rings .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 3,5-Dichloro-3',4'-dimethoxybenzophenone, related compounds have been synthesized through various methods. For instance, metal complexes of a derivative of dimethoxybenzaldehyde were synthesized using ethanol as a solvent, which suggests that similar solvents and conditions might be applicable for synthesizing the compound . Additionally, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization has been used for synthesizing related heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3',4'-dimethoxybenzophenone features π-π stacking interactions between chlorinated benzene rings, with an inter-planar stacking distance of 3.3695 Å. The dihedral angle between the two benzene rings is 42.49°, indicating a significant twist between the planes of the rings. The methoxy groups are nearly coplanar with the benzene ring to which they are attached, with dihedral angles close to 0° .

Chemical Reactions Analysis

The papers do not provide specific reactions for 3,5-Dichloro-3',4'-dimethoxybenzophenone. However, studies on similar chlorinated compounds, such as 2,4-dichlorophenol, have shown that they can undergo photooxidation in the presence of riboflavin to form dimeric products, although the formation of chlorinated dibenzo-p-dioxins was not observed . This suggests that 3,5-Dichloro-3',4'-dimethoxybenzophenone may also participate in photochemical reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-3',4'-dimethoxybenzophenone are not explicitly detailed in the provided papers. However, related compounds have been analyzed using spectroscopic methods such as FT-IR, FT-Raman, and UV-Visible spectroscopy, which can provide insights into the vibrational and electronic properties of the molecule . High-performance liquid chromatography (HPLC) has been employed for the quantitative and qualitative analysis of similar compounds, indicating that this technique could be used to assess the purity and concentration of 3,5-Dichloro-3',4'-dimethoxybenzophenone .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- 3,5-Dichloro-3',4'-dimethoxybenzophenone has been studied in the context of chemical synthesis and reactions. For instance, it was involved in the synthesis of halogenated benzodioxoles, showing reactivity under certain conditions (Latif, Z., & Haggag, B., 1968).

Biotransformation and Environmental Fate

- The compound has been examined for its biotransformation under anaerobic conditions, especially its role in the formation of bis(3,5-Dichloro-4-Hydroxyphenyl)methane, revealing insights into its environmental fate and potential ecological impact (Verhagen, F., Swarts, H., Wijnberg, J., & Field, J., 1998).

Photostability and Environmental Implications

- Research has also focused on the photostability and potential environmental implications of chlorinated benzophenone-type UV filters, including 3,5-Dichloro-3',4'-dimethoxybenzophenone. This research is crucial for understanding the environmental impact of such compounds, particularly in water bodies (Zhuang, R., Žabar, R., Grbović, G., Dolenc, D., Yao, J., Tišler, T., & Trebše, P., 2013).

Analytical Chemistry Applications

- In the field of analytical chemistry, methods for the quantitative and qualitative analysis of similar compounds like 3,4-Dimethoxy-4'-chloro-dibenzophenone have been established. These methods are significant for accurately measuring and characterizing such chemicals in various samples (Li Hong-jin, 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(3,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJUJIMIVAHKLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558638 |

Source

|

| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3',4'-dimethoxybenzophenone | |

CAS RN |

116412-97-6 |

Source

|

| Record name | (3,5-Dichlorophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)